Moniliformin

説明

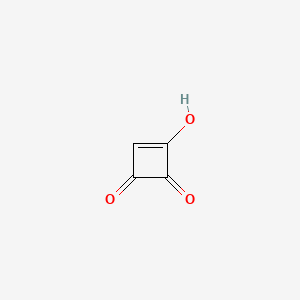

Structure

3D Structure

特性

IUPAC Name |

3-hydroxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPQKNJSZNXOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt) | |

| Record name | Moniliformin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10185731 | |

| Record name | Moniliformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31876-38-7, 71376-34-6 | |

| Record name | Moniliformin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31876-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moniliformin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moniliformin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moniliformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moniliformin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONILIFORMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5JMQ8SDF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Moniliformin-Producing Fusarium Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moniliformin is a mycotoxin produced by a wide array of Fusarium species, contaminating various cereal crops worldwide and posing a significant threat to food and feed safety. This technical guide provides a comprehensive overview of the Fusaurus species known to produce this compound, quantitative data on production levels, detailed experimental protocols for its analysis, and an exploration of the current understanding of its biosynthesis and regulatory pathways.

Fusarium Species Known for this compound Production

A significant number of Fusarium species have been identified as producers of this compound. The production capabilities can vary significantly between species and even among different isolates of the same species. The following table summarizes the known this compound-producing Fusarium species, categorized by their respective sections within the genus.

Table 1: Fusarium Species Known to Produce this compound

| Section | Species |

| Liseola | F. anthophilum, F. dlamini, F. napiforme, F. nygamai, F. proliferatum, F. subglutinans, F. verticillioides (formerly F. moniliforme) |

| Arthrosporiella | F. concolor, F. semitectum |

| Discolor | F. culmorum, F. sambucinum |

| Elegans | F. beomiforme, F. oxysporum, F. redolens |

| Gibbosum | F. acuminatum, F. equiseti |

| Martiella and Ventricosum | F. solani |

| Roseum | F. arthrosporioides, F. avenaceum |

| Sporotrichiella | F. chlamydosporum, F. sporotrichioides, F. tricinctum |

Quantitative this compound Production

The quantity of this compound produced is highly dependent on the Fusarium species, the specific isolate, the substrate, and environmental conditions such as temperature and water activity. The following table presents a summary of reported this compound production levels by various Fusarium species on different substrates.

Table 2: Quantitative Production of this compound by Various Fusarium Species

| Fusarium Species | Substrate | This compound Concentration (mg/kg) |

| F. acuminatum | Not specified | 130 - 2670[1] |

| F. avenaceum | Not specified | 70 - 2670[1] |

| F. anthophilum | Not specified | 200[1] |

| F. dlamini | Not specified | 130 - 470[1] |

| F. oxysporum | Not specified | 130 - 270[1] |

| F. proliferatum | Not specified | 130 - 400[1] |

| F. solani | Not specified | 670[1] |

| F. subglutinans | Not specified | 70 - 1660[1] |

| F. tricinctum | Not specified | 130 - 1330[1] |

| F. moniliforme | Corn | Up to 33,700[2] |

| F. acuminatum | Not specified | 3,400[2] |

| F. concolor | Not specified | 9,500[2] |

| F. equiseti | Not specified | < 30[2] |

| F. semitectum | Not specified | < 30[2] |

Experimental Protocols

Accurate detection and quantification of this compound are crucial for research and safety monitoring. Various analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection being the most common.

Extraction of this compound from Fusarium Cultures on Solid Substrate (e.g., Rice)

This protocol is adapted for the extraction of this compound from fungal cultures grown on a solid substrate like rice.

Materials:

-

Fusarium-colonized rice culture

-

Deionized water

-

Blender or stomacher

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Dry the moldy rice culture at 60°C and grind to a fine powder.

-

Extract a known amount of the ground culture (e.g., 50 g) with methanol (e.g., 200 mL) by blending at high speed for 5 minutes.

-

Filter the extract through filter paper.

-

Repeat the extraction of the residue with another portion of methanol.

-

Combine the methanol extracts and evaporate to dryness under vacuum using a rotary evaporator.

-

Dissolve the residue in deionized water for further cleanup and analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in cleaned-up extracts.

Instrumentation:

-

HPLC system with a UV detector

-

Analytical column: Strong anion exchange (SAX) column or a reverse-phase C18 column with an ion-pairing agent.

Chromatographic Conditions (Example):

-

Mobile Phase: 0.05 M phosphate (B84403) buffer (pH 4.6)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 229 nm

-

Injection Volume: 20 µL

Procedure:

-

Prepare a standard curve of this compound in the mobile phase at various concentrations.

-

Filter the aqueous extract from the extraction step through a 0.45 µm filter.

-

Inject the filtered sample onto the HPLC system.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for this compound analysis, especially in complex matrices.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

Analytical column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar this compound molecule.

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

-

Gradient Elution: A gradient program starting with a high percentage of acetonitrile and gradually increasing the aqueous phase.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transitions for this compound (e.g., m/z 97 -> m/z 41).

Procedure:

-

Extract the sample as described previously. A further solid-phase extraction (SPE) cleanup step may be necessary for complex matrices.

-

Prepare a standard curve of this compound.

-

Inject the sample extract and standards onto the LC-MS/MS system.

-

Identify and quantify this compound based on its retention time and the area of the specific MRM transition peak.

Biosynthetic and Signaling Pathways

The genetic and molecular basis of this compound biosynthesis in Fusarium is not as well-characterized as that of other mycotoxins like fumonisins or trichothecenes. While dedicated gene clusters for many fungal secondary metabolites have been identified, a specific and complete biosynthetic gene cluster for this compound has not yet been fully elucidated in the scientific literature.

However, general signaling pathways are known to regulate mycotoxin production in Fusarium. These pathways are influenced by various environmental cues and are likely involved in the regulation of this compound biosynthesis.

General Regulatory Pathways for Mycotoxin Biosynthesis in Fusarium

Several global regulatory networks are known to influence the production of secondary metabolites, including mycotoxins, in Fusarium. These include pathways responsive to environmental signals such as nutrient availability (nitrogen, carbon), pH, light, and stress. While the direct linkage to this compound is still under investigation, these pathways represent the current understanding of mycotoxin regulation in the genus.

Caption: General signaling pathways influencing mycotoxin biosynthesis in Fusarium.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a contaminated sample.

Caption: A typical workflow for the analysis of this compound.

Conclusion

This compound remains a significant mycotoxin of concern due to its widespread production by numerous Fusarium species and its potential toxicity. This guide has provided an in-depth overview of the Fusarium species involved, their production capabilities, and detailed methodologies for accurate analysis. While the specific genetic and regulatory mechanisms governing this compound biosynthesis are still an active area of research, the general signaling pathways presented here offer a framework for understanding its production. Continued research into the molecular biology of this compound biosynthesis is essential for the development of effective strategies to mitigate its contamination in food and feed.

References

The Enigmatic Pathway of Moniliformin: A Technical Guide to its Biosynthesis in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moniliformin is a mycotoxin of significant concern in agriculture and food safety, produced by various Fusarium species that contaminate cereal crops worldwide.[1] Its unique cyclobutene-dione structure is responsible for its toxicity, which primarily targets the cardiovascular system.[1] this compound inhibits the pyruvate (B1213749) dehydrogenase complex, a critical enzyme in cellular respiration. This guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway in fungi, presenting available quantitative data, relevant experimental protocols, and a discussion of the existing knowledge gaps that present opportunities for future research.

The this compound Biosynthetic Pathway: An Unresolved Puzzle

Despite decades of research into Fusarium mycotoxins, the complete biosynthetic gene cluster responsible for this compound production has not yet been definitively identified and characterized in the scientific literature. Unlike other mycotoxins such as fumonisins, for which the FUM gene cluster is well-documented, the specific genetic locus containing the polyketide synthase (PKS) and tailoring enzymes for this compound synthesis remains elusive.

Based on its chemical structure, this compound is hypothesized to be a polyketide-derived metabolite. The biosynthesis is thought to initiate with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase, followed by a series of enzymatic modifications including cyclization and oxidation to form the characteristic four-membered ring.

A Hypothetical Pathway

The following diagram illustrates a plausible, though unconfirmed, biosynthetic route to this compound, starting from basic metabolic precursors. This model is based on general principles of fungal polyketide synthesis.

Quantitative Analysis of this compound Production

While the genetic basis is unclear, the production of this compound has been quantified in numerous Fusarium species. The following table summarizes reported production levels, highlighting the significant variability among species and isolates.

| Fusarium Species | Isolate(s) | Substrate | This compound Concentration (mg/kg or µg/g) | Reference(s) |

| F. acuminatum | 2 isolates | Not specified | 130 - 2670 | [2] |

| F. acuminatum | Not specified | Not specified | 3400 | [3] |

| F. anthophilum | 1 of 3 isolates | Not specified | 200 | [2] |

| F. avenaceum | 18 isolates | Not specified | 70 - 2670 | [2] |

| F. beomiforme | Not specified | Corn cultures | 200 - 890 | |

| F. concolor | Not specified | Not specified | 9500 | [3] |

| F. dlamini | 2 of 3 isolates | Not specified | 130 - 470 | [2] |

| F. moniliforme | Not specified | Corn | > 10000 | [3] |

| F. moniliforme NRRL 6322 | NRRL 6322 | Corn grit medium | ~600 | [4] |

| F. napiforme | Not specified | Corn cultures | 16 - 388 | |

| F. nygamai | Not specified | Corn cultures | 15 - 874 | |

| F. nygamai (from millet) | 19 isolates | Corn cultures | 4300 - 18200 | |

| F. oxysporum | 4 of 9 isolates | Not specified | 130 - 270 | [2] |

| F. oxysporum | 31 isolates | Not specified | 0.5 - 1007.47 | [5] |

| F. proliferatum | 3 of 7 isolates | Not specified | 130 - 400 | [2] |

| F. solani | 1 of 14 isolates | Not specified | 670 | [2] |

| F. subglutinans | 8 of 20 isolates | Not specified | 70 - 1660 | [2] |

| F. tricinctum | 2 of 9 isolates | Not specified | 130 - 1330 | [2] |

Key Experimental Protocols

Identifying the this compound gene cluster will require gene disruption and functional analysis. Below is a generalized protocol for targeted gene deletion in Fusarium using the split-marker recombination technique, a common method for studying gene function in these fungi.

Protocol: Targeted Gene Deletion in Fusarium via Split-Marker Recombination

Objective: To create a knockout mutant of a candidate gene potentially involved in this compound biosynthesis.

1. Preparation of Fungal Material:

- Culture the target Fusarium strain (e.g., F. proliferatum) in a suitable liquid medium to obtain fresh mycelia.

- Harvest the mycelia and prepare protoplasts by enzymatic digestion of the fungal cell wall. This typically involves a mixture of enzymes such as driselase (B13393941) and β-glucanase in an osmotic stabilizer (e.g., 0.7 M NaCl).

2. Construction of the Deletion Cassette:

- Using PCR, amplify approximately 1 kb of the 5' and 3' flanking regions of the target gene from fungal genomic DNA.

- Amplify a selectable marker gene (e.g., hygromycin B phosphotransferase, hph).

- In a subsequent fusion PCR reaction, "split" the marker gene into two overlapping fragments. Fuse the 5' flank of the target gene to the 5' fragment of the marker, and the 3' flank to the 3' fragment of the marker. This creates two separate DNA constructs.

3. Protoplast Transformation:

- Transform the prepared fungal protoplasts with the two split-marker DNA constructs simultaneously.

- Polyethylene glycol (PEG)-mediated transformation is a commonly used method to facilitate DNA uptake.

4. Selection and Screening of Transformants:

- Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

- Only transformants where homologous recombination has occurred at the target locus, leading to the reconstitution of a functional resistance marker, will grow.

- Isolate putative mutants and confirm the correct gene replacement event by PCR using primers that bind outside the integrated cassette and within the marker gene.

5. Phenotypic Analysis:

- Culture the confirmed knockout mutants under conditions known to induce this compound production in the wild-type strain.

- Analyze the culture extracts for the presence or absence of this compound using analytical techniques such as HPLC or LC-MS/MS. A loss of this compound production in the mutant would indicate the involvement of the deleted gene in its biosynthesis.

The following diagram outlines the workflow for this experimental approach.

Conclusion and Future Directions

The biosynthesis of this compound in Fusarium species presents a compelling area for future research. While quantitative data on its production are available, the underlying genetic and enzymatic machinery remains to be elucidated. The primary challenge and opportunity for researchers is the identification and functional characterization of the this compound biosynthetic gene cluster. The application of modern genomic tools, such as whole-genome sequencing and comparative genomics between this compound-producing and non-producing strains, coupled with gene disruption techniques, will be instrumental in unraveling this enigmatic pathway. A complete understanding of this compound biosynthesis will not only provide insights into fungal secondary metabolism but also pave the way for novel strategies to mitigate mycotoxin contamination in food and feed, and potentially unlock new avenues for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound production by fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound production and toxicity of different Fusarium species from Southern Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a metabolite of Fusarium moniliforme NRRL 6322: purification and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic variation of Fusarium oxysporum isolates forming fumonisin B1 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Moniliformin in Cereal Crops: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moniliformin (MON), a mycotoxin produced by various Fusarium species, poses a significant threat to food and feed safety worldwide. Its natural occurrence in a wide range of cereal crops, coupled with its potent cardiotoxicity, necessitates a thorough understanding of its prevalence, detection, and biological activity. This technical guide provides a comprehensive overview of the natural occurrence of this compound in key cereal crops, details analytical methodologies for its detection, and elucidates its mechanism of toxicity. Furthermore, this guide explores the current knowledge on the biosynthetic pathway of this compound in Fusarium species, offering insights for future research and the development of targeted control strategies.

Introduction

This compound is a low-molecular-weight mycotoxin characterized by a unique cyclobutene-1,2-dione structure.[1] It is primarily produced by a variety of Fusarium species, including F. proliferatum, F. subglutinans, F. avenaceum, and F. fujikuroi, which are common pathogens of cereal crops.[1][2] The contamination of cereals such as maize, wheat, rice, and sorghum with this compound is a global concern due to its potential adverse health effects on both humans and animals.[3][4][5] The primary toxic effect of this compound is cardiotoxicity, leading to myocardial necrosis and heart failure.[6] This guide aims to provide a detailed technical resource for researchers and scientists working on mycotoxin analysis, food safety, and drug development by summarizing the current data on this compound's natural occurrence, presenting detailed experimental protocols, and visualizing key biological pathways.

Natural Occurrence in Cereal Crops

This compound contamination has been reported in a variety of cereal crops from different geographical regions. The prevalence and concentration of this mycotoxin are influenced by factors such as climatic conditions, agricultural practices, and the susceptibility of the host plant to Fusarium infection.[4]

Data Presentation: this compound Contamination in Cereal Crops

The following tables summarize the quantitative data on the natural occurrence of this compound in major cereal crops, compiled from various international studies.

Table 1: this compound (MON) Contamination in Maize (Zea mays)

| Geographic Region | Year of Survey | No. of Samples Analyzed | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference(s) |

| South Korea | Not Specified | Not Specified | 80 | 100.80 | Not Specified | [3] |

| Serbia | 2018-2021 | 400 | 100 | 222.7 | 1742.0 | [4] |

| Italy | 2018 | Not Specified | 95.1 | Not Specified | 4811 | [7] |

| Italy (Northwestern) | 2008-2011 | 108 | 93 | Not Specified | 2606 | [8] |

| Ethiopia | Not Specified | 150 | 96 | Not Specified | 4410 | [9][10] |

| Germany | 2006-2007 | Not Specified | 43-45 | Not Specified | 3330 | [4] |

| Netherlands & Germany | Not Specified | 23 | - | - | 207 | [11][12] |

| Poland | Not Specified | Not Specified | - | - | 530,000 | [5][13] |

| United Kingdom | Not Specified | 36 | - | 50-250 | - | [14] |

Table 2: this compound (MON) Contamination in Wheat (Triticum spp.)

| Geographic Region | Year of Survey | No. of Samples Analyzed | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference(s) |

| Italy (Durum) | 2019 | Not Specified | 45.0 | Not Specified | >500 (in 7.5% of samples) | [7] |

| Italy (Common) | 2019 | Not Specified | 18.7 | Not Specified | >100 (in 2.5% of samples) | [7] |

| Norway | Not Specified | Not Specified | 76 | Not Specified | 950 | [11] |

| Poland | Not Specified | Not Specified | - | - | 2,080 | [5] |

Table 3: this compound (MON) Contamination in Sorghum (Sorghum bicolor)

| Geographic Region | Year of Survey | No. of Samples Analyzed | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference(s) |

| South Korea | Not Specified | Not Specified | 93 | 153.31 | 374.10 | [3] |

| Argentina | Not Specified | Not Specified | 41 | 605.06 | 914.2 | [15][16] |

| Ethiopia | 2021 | Not Specified | 93 | 149 | 437 | [17] |

Table 4: this compound (MON) Contamination in Rice (Oryza sativa)

| Geographic Region | Year of Survey | No. of Samples Analyzed | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference(s) |

| South Korea (Brown) | Not Specified | Not Specified | 87 | 4.14 | Not Specified | [3] |

| South Korea (Black) | Not Specified | Not Specified | 33 | 2.67 | Not Specified | [3] |

| South Korea (White) | Not Specified | Not Specified | 67 | 1.16 | Not Specified | [3] |

| Iran | Not Specified | 65 | 0 | Not Detected | Not Detected | [18] |

| China (Keshan disease endemic area) | Not Specified | Not Specified | - | - | 264 | [14] |

Table 5: this compound (MON) Contamination in Other Cereals

| Cereal | Geographic Region | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference(s) |

| Oats | Norway | 31.5 | Not Specified | 210 | [11] |

| Oats | Poland | Not Specified | Not Specified | 220 | [5] |

| Barley | Norway | 25 | Not Specified | 380 | [11] |

| Rye | Poland | Not Specified | Not Specified | 12.3 | [14] |

| Triticale | Poland | Not Specified | Not Specified | 15.7 | [14] |

| Job's Tears | South Korea | 100 | 97.19 | Not Specified | [3] |

| Foxtail Millet | South Korea | 60 | 31.34 | Not Specified | [3] |

Experimental Protocols

Accurate and sensitive detection of this compound in complex cereal matrices is crucial for risk assessment and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for the analysis of this mycotoxin.

Sample Preparation for this compound Analysis

A generic and robust sample preparation protocol is essential for reliable quantification. The following is a generalized workflow adaptable for various cereal matrices.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a typical HPLC method for the quantification of this compound.

-

Instrumentation: HPLC system equipped with a UV or Diode Array Detector (DAD).

-

Column: Strong Anion Exchange (SAX) column (e.g., 10 µm, 4 mm i.d. x 25 cm).[5]

-

Mobile Phase: 0.01 M sodium dihydrogen phosphate (B84403) (pH 5.0).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV absorbance at 229 nm.[5]

-

Injection Volume: 20 µL.

-

Quantification: Based on a calibration curve prepared using certified this compound standards.

An alternative approach involves paired-ion chromatography on a reverse-phase column.[5]

-

Column: C18 reverse-phase column (e.g., 10 µm, 4 mm i.d. x 25 cm).

-

Mobile Phase: 0.005 M tetrabutylammonium (B224687) hydrogen sulphate in a mixture of 8% methanol (B129727) and 92% 0.1 M sodium phosphate buffer (pH 7.0).[5]

-

Flow Rate: 2.0 mL/min.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers higher sensitivity and selectivity for this compound analysis, especially in complex matrices.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-p-HILIC).

-

Mobile Phase:

-

A: 60 mM ammonium (B1175870) formate (B1220265) in water.

-

B: Acetonitrile.

-

-

Gradient: Isocratic elution with 10% A and 90% B.

-

Flow Rate: 0.15 mL/min.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions: Monitoring the transition of the precursor ion (m/z 97) to a specific product ion.[17]

-

Quantification: Use of an internal standard, such as 13C2-moniliformin, is recommended for accurate quantification to compensate for matrix effects.[13]

Signaling Pathways and Mechanism of Toxicity

The primary mechanism of this compound's toxicity is the inhibition of the pyruvate (B1213749) dehydrogenase (PDH) complex, a key enzyme complex in cellular respiration.[16] This inhibition disrupts the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the citric acid cycle (Krebs cycle).

The inhibition of the PDH complex by this compound leads to a cascade of cellular events:

-

Decreased Acetyl-CoA Production: This limits the fuel for the citric acid cycle, leading to a reduction in the production of NADH and FADH2.

-

Reduced ATP Synthesis: The decreased availability of NADH and FADH2 for the electron transport chain results in a significant drop in cellular ATP levels.

-

Cellular Energy Depletion: The lack of ATP impairs numerous cellular functions, particularly in tissues with high energy demands, such as the heart.

-

Cardiotoxicity: The severe energy deficit in cardiac muscle cells leads to necrosis, myocardial damage, and ultimately, heart failure.[6]

Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound in Fusarium species is not yet fully elucidated, and a specific gene cluster has not been definitively identified. However, based on the biosynthesis of other mycotoxins, it is hypothesized to be a polyketide-derived metabolite.[4] The biosynthesis of mycotoxins in fungi is typically governed by a cluster of genes that encode the necessary enzymes, including polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), and various modifying enzymes.[16]

While the specific genes for this compound are unknown, the general process for polyketide-derived mycotoxin synthesis provides a logical framework.

Further research, including genome sequencing of this compound-producing Fusarium strains and gene knockout studies, is required to identify the specific "MON" gene cluster and elucidate the precise enzymatic steps involved in its biosynthesis.

Conclusion

This compound represents a significant and persistent challenge to the safety of cereal-based food and feed. Its widespread occurrence across various crops and geographical locations underscores the need for continuous monitoring and the development of effective mitigation strategies. This technical guide has provided a comprehensive overview of the current state of knowledge regarding this compound, from its natural prevalence to its molecular mechanism of action. The detailed analytical protocols and visual representations of key pathways are intended to serve as a valuable resource for the scientific community. A critical area for future research is the elucidation of the this compound biosynthetic pathway, which will be instrumental in developing targeted approaches to prevent its formation in cereal crops, thereby safeguarding public and animal health.

References

- 1. Genetic variation of Fusarium oxysporum isolates forming fumonisin B1 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fusarin C biosynthesis in Fusarium moniliforme and Fusarium venenatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioinformatic Analysis of Secondary Metabolite Biosynthetic Potential in Pathogenic Fusarium[v1] | Preprints.org [preprints.org]

- 4. Phylogeny and Mycotoxin Profile of Pathogenic Fusarium Species Isolated from Sudden Decline Syndrome and Leaf Wilt Symptoms on Date Palms (Phoenix dactylifera) in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formation of this compound by Fusarium sporotrichioides and Fusarium culmorum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound production and toxicity of different Fusarium species from Southern Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Production of the Fusarium Mycotoxin this compound by Penicillium melanoconidium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound production by fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mycotoxinsite.com [mycotoxinsite.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Identification and Functional Characterization of the Gene Cluster Responsible for Fusaproliferin Biosynthesis in Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genome-Wide Characterization Reveals Variation Potentially Involved in Pathogenicity and Mycotoxins Biosynthesis of Fusarium proliferatum Causing Spikelet Rot Disease in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Moniliformin: A Comprehensive Toxicological Profile and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Moniliformin (MON) is a mycotoxin produced by various Fusarium species, contaminating cereal crops worldwide.[1] Its low molecular weight and high polarity contribute to its frequent occurrence in food and feed, posing a potential risk to human and animal health.[2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, its mechanism of action, and detailed experimental methodologies for its assessment. The primary toxic effects of this compound are cardiotoxicity and hematotoxicity.[3][4] The core mechanism of its toxicity lies in the potent inhibition of the mitochondrial pyruvate (B1213749) dehydrogenase complex (PDC), a critical enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.[5][6] This guide synthesizes quantitative toxicological data, outlines experimental protocols, and presents visual diagrams of key pathways and workflows to serve as a critical resource for the scientific community.

Toxicological Profile

The toxicity of this compound varies significantly across different animal species. The primary target organs are the heart and hematopoietic system, leading to acute cardiac failure and hematological disturbances.[3][4]

Acute Toxicity

Acute exposure to this compound can lead to rapid onset of clinical signs, including muscular weakness, respiratory distress, and death.[7] The median lethal dose (LD50) has been determined for several species, as summarized in the table below.

Table 1: Acute Toxicity of this compound (LD50 Values)

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |

| Cockerels | Oral | 4.0 | [8] |

| Ducklings | Oral | 3.68 | [8] |

| Rats (male) | Oral | 50.0 | [8] |

| Rats (female) | Oral | 41.57 | [8] |

| Mice | Intraperitoneal | 20.9 - 24.0 | [7][8][9] |

| Mice (male) | Intraperitoneal | 29.1 | [10] |

| Mink | Intraperitoneal | 2.2 - 2.8 | [8] |

Cardiotoxicity

This compound is a potent cardiotoxin, causing significant damage to myocardial tissue.[1][8] Studies in rats have demonstrated that this compound perfusion decreases myocardial contractile force and intravenous injection inhibits cardiac hemodynamic variables, leading to ventricular arrhythmia.[1] Ultrastructural examinations of the myocardium in mice and rats treated with this compound revealed lesions in the mitochondria, myofibrils, and sarcolemma.[5] These changes are similar to those observed in Keshan disease, an endemic cardiomyopathy, suggesting a potential etiological link.[5][11]

Hematotoxicity

In addition to cardiotoxicity, this compound has been shown to induce hematological hazards.[3][4] A 28-day study in pigs identified a decrease in hematocrit and hemoglobin levels as sensitive endpoints of this compound toxicity.[4]

Genotoxicity

In vitro studies have demonstrated the genotoxic potential of this compound. It has been shown to cause chromosome aberrations in cultured human peripheral blood lymphocytes.[9][12] this compound treatment significantly increased the frequencies of chromosomal aberrations (CA), sister-chromatid exchanges (SCE), and micronuclei (MN) in a dose-dependent manner.[12] However, there is currently no available data on its in vivo genotoxicity or carcinogenicity.[3][13]

Mechanism of Action

The primary molecular mechanism underlying this compound's toxicity is the inhibition of the pyruvate dehydrogenase complex (PDC) .[5][6] PDC is a critical mitochondrial enzyme complex that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle and cellular respiration.[14]

This compound acts as a potent and selective inhibitor of the pyruvate dehydrogenase (E1) component of the complex.[13][15] The inhibition is time-dependent and follows saturation kinetics.[15] Thiamin pyrophosphate (TPP), a cofactor for the E1 enzyme, is necessary for the inhibitory action of this compound.[13][15] Pyruvate, the substrate of PDC, can protect the enzyme complex from inactivation by this compound.[13][15] It has been proposed that this compound acts as a "suicide inactivator," where the enzyme itself converts the inhibitor into a more reactive form that then irreversibly binds to and inactivates the enzyme.[13][15]

The inhibition of PDC by this compound leads to a cascade of downstream effects:

-

Disruption of Cellular Respiration: By blocking the entry of pyruvate into the TCA cycle, this compound severely impairs mitochondrial respiration and ATP production.[16]

-

Metabolic Shift: The blockage of aerobic metabolism forces cells to rely more heavily on anaerobic glycolysis, leading to an accumulation of lactate.

-

Cardiomyocyte Dysfunction: The heart has a high energy demand and is particularly vulnerable to disruptions in mitochondrial function. The inhibition of PDC in cardiomyocytes leads to energy depletion, contractile dysfunction, and ultimately cell death, explaining the pronounced cardiotoxicity of this compound.[1]

Caption: Mechanism of action of this compound.

Experimental Protocols

This section outlines key experimental methodologies for assessing the toxicological properties of this compound.

In Vitro Genotoxicity Assessment: Chromosomal Aberration Assay

This protocol is based on established guidelines for chromosomal aberration tests (e.g., OECD 473).[15]

Objective: To evaluate the potential of this compound to induce structural chromosomal abnormalities in cultured mammalian cells.

Materials:

-

Human peripheral blood lymphocytes (HPBL) or a suitable cell line (e.g., Chinese Hamster Ovary - CHO cells).

-

Cell culture medium (e.g., RPMI-1640 for HPBL, Ham's F12 for CHO) supplemented with fetal bovine serum, antibiotics, and phytohemagglutinin (for HPBL).

-

This compound (dissolved in a suitable solvent, e.g., water or DMSO).

-

Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

-

Negative/vehicle control.

-

S9 metabolic activation system (optional, to assess the effect of metabolites).

-

Colcemid or another metaphase-arresting agent.

-

Hypotonic solution (e.g., 0.075 M KCl).

-

Fixative (e.g., methanol:acetic acid, 3:1 v/v).

-

Giemsa stain.

-

Microscope slides.

-

Microscope with oil immersion objective.

Procedure:

-

Cell Culture: Culture HPBL or CHO cells under standard conditions (37°C, 5% CO2).

-

Treatment: Expose cell cultures to at least three concentrations of this compound, along with positive and negative controls. A typical exposure is for 3-4 hours with and without S9 activation, and a longer exposure (e.g., 24 hours) without S9.

-

Metaphase Arrest: Add colcemid to the cultures for the final 2-3 hours of incubation to arrest cells in metaphase.

-

Harvesting: Harvest the cells by centrifugation.

-

Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate to swell the cells.

-

Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step several times.

-

Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow to air dry.

-

Staining: Stain the slides with Giemsa solution.

-

Scoring: Score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges) under a microscope.

-

Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the percentage of cells with aberrations compared to the negative control.

Caption: Workflow for in vitro genotoxicity assessment.

Pyruvate Dehydrogenase Complex (PDC) Inhibition Assay

This protocol is adapted from methodologies used to study PDC inhibition.[3][14]

Objective: To determine the inhibitory effect of this compound on the activity of the pyruvate dehydrogenase complex.

Materials:

-

Isolated mitochondria or purified PDC from a suitable source (e.g., bovine heart).

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Substrates: Pyruvate, Coenzyme A (CoA), NAD+.

-

Cofactors: Thiamin pyrophosphate (TPP), MgCl2.

-

This compound at various concentrations.

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD+, CoA, TPP, and MgCl2.

-

Pre-incubation: Add the mitochondrial preparation or purified PDC to the reaction mixture and pre-incubate for a few minutes at a controlled temperature (e.g., 30°C).

-

Inhibitor Addition: Add different concentrations of this compound to the experimental cuvettes. A control cuvette should receive the vehicle.

-

Reaction Initiation: Initiate the reaction by adding pyruvate.

-

Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each this compound concentration relative to the control. IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Analytical Detection of this compound in Biological Matrices

This protocol outlines a general procedure for the extraction and quantification of this compound from a biological matrix (e.g., maize) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][17]

Objective: To accurately quantify the concentration of this compound in a complex biological sample.

Materials:

-

Homogenized biological sample (e.g., ground maize).

-

Extraction solvent (e.g., acetonitrile/water mixture).

-

Solid-phase extraction (SPE) cartridges (e.g., strong anion exchange - SAX) for cleanup.

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source.

-

This compound analytical standard.

-

Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium (B1175870) formate).

Procedure:

-

Extraction: Extract a known weight of the homogenized sample with the extraction solvent by shaking or vortexing.

-

Centrifugation: Centrifuge the extract to pellet solid debris.

-

Cleanup (SPE): Condition the SPE cartridge. Load the supernatant onto the cartridge. Wash the cartridge to remove interfering compounds. Elute this compound with an appropriate solvent.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate this compound from other components on a suitable analytical column (e.g., HILIC). Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions.

-

Quantification: Create a calibration curve using the this compound analytical standard to quantify the concentration in the sample.

Caption: Analytical workflow for this compound detection.

Conclusion

This compound is a mycotoxin of significant concern due to its potent cardiotoxic and hematotoxic effects, which are primarily mediated through the inhibition of the pyruvate dehydrogenase complex. This disruption of cellular energy metabolism has severe consequences, particularly for high-energy-demand tissues like the heart. The available data also indicate a potential for genotoxicity, warranting further investigation into its long-term health effects, including carcinogenicity. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in toxicology and drug development to further elucidate the risks associated with this compound exposure and to develop strategies for its detection and mitigation. Continued research is crucial to establish regulatory limits and ensure the safety of the global food and feed supply.

References

- 1. Effect of this compound on myocardial contractility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea [mdpi.com]

- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Ultrastructural study of this compound induced lesions of myocardium in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. whs.rocklinusd.org [whs.rocklinusd.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C4H2O3 | CID 40452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. Evaluation of the genotoxicity of Fusarium mycotoxin this compound in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

A Technical Guide to Moniliformin: From Discovery to Modern Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and scientific research surrounding moniliformin, a mycotoxin produced by various Fusarium species. This document details its physicochemical properties, toxicological data, and the methodologies for its isolation, purification, and analysis, with a focus on providing actionable information for professionals in research and drug development.

Discovery and Historical Context

This compound was first identified in 1973 in the United States from cultures of Fusarium proliferatum that had been isolated from maize kernels infected with southern leaf blight. Initially, the producing fungus was misidentified as Fusarium moniliforme. The name "this compound" is derived from the original, albeit incorrect, identification of the producing organism.

Subsequent research has revealed that this compound is produced by a wide range of Fusarium species, including F. subglutinans, F. avenaceum, F. concolor, F. equiseti, and F. semitectum. More recently, production of this mycotoxin has also been reported in Penicillium melanoconidium, expanding the known fungal sources of this compound. This compound is a frequent contaminant of cereal grains, particularly maize, and has been detected in samples from various parts of the world.

Physicochemical Properties

This compound is the sodium or potassium salt of 3-hydroxy-1,2-cyclobutenedione. It is a small, highly polar, and acidic molecule. Due to its ionic nature, it is highly soluble in water and other polar solvents.

| Property | Value | Reference |

| Chemical Formula | C4HNaO3 (Sodium Salt) | |

| Molar Mass | 120.04 g/mol (Sodium Salt) | |

| Appearance | Yellow crystalline solid | |

| Melting Point | Decomposes at 345-355 °C without melting | |

| pKa | 1.70 | |

| Solubility | Very good in water and polar solvents like methanol. | |

| UV Absorption Maxima (λmax) | 226 nm and 259 nm in methanol | |

| UV Molar Absorptivity | 19100 L/mol/cm (at 229 nm in H2O), 5600 L/mol/cm (at 260 nm in H2O) |

Toxicological Data

This compound exhibits acute toxicity in various animal species, with cardiotoxicity being the primary effect. The mechanism of toxicity involves the inhibition of the pyruvate (B1213749) dehydrogenase complex, a critical enzyme linking glycolysis to the Krebs cycle.

| Animal Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Cockerels | Oral | 4.0 | |

| Ducklings | Oral | 3.68 | |

| Mice | Intraperitoneal | 20.9 - 24.0 | |

| Rats (male) | Oral | 50.0 | |

| Rats (female) | Oral | 41.57 | |

| Mink | Intraperitoneal | 2.2 - 2.8 |

Mechanism of Action and Signaling Pathway

This compound's primary molecular target is the pyruvate dehydrogenase complex (PDC), a key enzyme in cellular respiration. Specifically, it inhibits the pyruvate dehydrogenase (E1) component of the complex. This inhibition is dependent on the presence of the cofactor thiamine (B1217682) pyrophosphate (TPP). The proposed mechanism is that of a "suicide inactivator," where this compound forms a stable adduct with TPP within the active site of the enzyme, leading to irreversible inhibition.

The inhibition of PDC has significant downstream effects on cellular metabolism. By blocking the conversion of pyruvate to acetyl-CoA, this compound effectively decouples glycolysis from the Krebs cycle and oxidative phosphorylation, leading to a severe reduction in ATP production. This disruption of cellular energy metabolism is particularly detrimental to tissues with high energy demands, such as the heart muscle, explaining the observed cardiotoxicity.

Moniliformin Stability Under Different Environmental Conditions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the stability of moniliformin (MON), a mycotoxin produced by various Fusarium species, under different environmental conditions. Understanding the stability of this mycotoxin is crucial for accurate risk assessment, the development of effective decontamination strategies, and for ensuring the integrity of analytical standards.

Stability in Aqueous Solutions: Effects of Temperature and pH

The stability of this compound in aqueous solutions is significantly influenced by both temperature and pH. Generally, the degradation of this compound increases with rising temperature and pH.

Key Findings:

-

pH Influence: this compound is most stable under acidic conditions (pH 4).[1][2] As the pH increases towards neutral (pH 7) and alkaline (pH 9-10) conditions, its stability decreases markedly.[1][2]

-

Temperature Influence: Higher temperatures accelerate the degradation of this compound, with the effect being more pronounced at higher pH values.[1][2]

Quantitative Data Summary:

The following table summarizes the percentage reduction of this compound in aqueous buffer solutions after 60 minutes of heating at various temperatures and pH levels.

| Temperature (°C) | pH | This compound Reduction (%) | Reference |

| 150 | 4 | 5 | [1] |

| 100 | 10 | 56 | [1][2] |

| 125 | 10 | 72 | [1][2] |

| 150 | 10 | 83 | [1][2] |

| 175 | 10 | >99 | [1][2] |

Experimental Protocol: Thermal Stability in Aqueous Solution

This protocol is based on the methodology described by Pineda-Valdes and Bullerman (2000).

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

-

Dilute the this compound stock solution with the respective buffers to achieve the target concentration.

-

-

Thermal Treatment:

-

Dispense aliquots of the buffered this compound solutions into sealed vials.

-

Place the vials in a preheated oil bath or heating block set to the desired temperatures (e.g., 100°C, 125°C, 150°C).

-

Collect samples at specified time intervals (e.g., 10, 20, 30, 45, 60 minutes).

-

Immediately cool the collected samples in an ice bath to stop the degradation reaction.

-

-

Analysis:

Logical Relationship of Temperature and pH on this compound Degradation

Caption: Relationship between temperature, pH, and this compound stability.

Stability in Food Matrices

The stability of this compound has also been investigated in cereal grains, which are the primary commodities contaminated by this mycotoxin.

Key Findings:

-

In ground corn and wheat, this compound shows moderate decomposition when heated. For instance, after heating at 100°C for 30 minutes, 55% of the this compound remained in the corn.[3]

Quantitative Data Summary:

| Matrix | Temperature (°C) | Time (hours) | This compound Remaining (%) | Reference |

| Ground Corn | 100 | 0.5 | 55 | [3] |

Stability in Organic Solvents

The stability of this compound in organic solvents is a critical consideration for analytical and research purposes.

Key Findings:

-

Acetonitrile (B52724) and Methanol (B129727): this compound standard solutions prepared in acetonitrile and methanol are generally considered stable when stored at -18°C for extended periods (e.g., 14 months).[5]

-

Acetonitrile-Water Mixtures: this compound is often extracted from samples using mixtures of acetonitrile and water.[3] The stability in these mixtures is crucial for accurate quantification. A study on multi-mycotoxin standards in a water/methanol (50/50 v/v) solution with 0.1% formic acid showed stability for at least 75 hours at 23°C when exposed to light.[5]

Further research is needed to comprehensively evaluate the stability of this compound in a wider range of organic solvents such as DMSO, ethanol, and chloroform.

Photostability

Limited specific information is available regarding the photostability of this compound. However, general practices for handling mycotoxin standards recommend protection from light. For instance, diluted multi-mycotoxin standard solutions, including this compound, have been shown to be stable when exposed to light for at least 75 hours at 23°C in silanized glass.[5]

A dedicated photostability study on this compound under controlled UV and visible light exposure is required to fully characterize its susceptibility to photodegradation.

Degradation Kinetics

While several studies have reported the percentage reduction of this compound under various conditions, a detailed analysis of its degradation kinetics (e.g., reaction order, rate constants) is not extensively documented in the available literature. Understanding the kinetics is essential for predicting the shelf-life and fate of the mycotoxin.

Further studies are needed to determine the degradation kinetics of this compound under different temperature and pH conditions to establish kinetic models and calculate activation energies.

Degradation Products

Identifying the degradation products of this compound is crucial for assessing the potential toxicity of its breakdown compounds.

Ozone Degradation:

-

Treatment with ozone has been shown to detoxify this compound.[6]

-

The degradation involves the disappearance of the double bond and the opening of the four-carbon ring structure.[6]

-

The identified degradation products are 1,2-dihydroxy-1,2-dicarboxyl-epoxyethane and 2-carbonyl-3-hydroxy-dibutyric acid.[6]

Workflow for Ozone Degradation of this compound

Caption: Ozone-mediated degradation pathway of this compound.

Information on the degradation products resulting from thermal or pH-mediated degradation is currently lacking and requires further investigation using techniques like LC-MS/MS.

Biological Degradation

Microbial degradation offers a potential avenue for the detoxification of this compound in contaminated commodities.

Key Findings:

-

The bacterium Ochrobactrum anthropi (strain Y21-2), isolated from mycotoxin-contaminated soil, has been shown to utilize this compound as its sole carbon and energy source, leading to its degradation.[7]

-

Resting cell suspensions of this bacterium can rapidly degrade this compound, suggesting the presence of specific degradative enzymes.[7]

The specific enzymes and metabolic pathways involved in the biodegradation of this compound by Ochrobactrum anthropi have not yet been fully elucidated and represent an important area for future research.

Experimental Workflow for this compound Biodegradation Study

Caption: Workflow for investigating the biodegradation of this compound.

Conclusion and Future Directions

This compound exhibits variable stability depending on the environmental conditions. It is relatively stable under acidic conditions and at lower temperatures but degrades significantly in alkaline environments and at elevated temperatures. While some information exists on its stability in certain solvents and its degradation by ozone and a specific bacterium, there are notable gaps in our understanding.

Future research should focus on:

-

Conducting detailed photostability studies.

-

Evaluating its stability in a broader range of organic solvents.

-

Determining the degradation kinetics and elucidating the structures of thermal and hydrolytic degradation products.

-

Identifying the enzymes and metabolic pathways involved in its biodegradation.

A comprehensive understanding of these factors will be instrumental in developing effective strategies to mitigate the risks associated with this compound contamination in food and feed, as well as in ensuring the accuracy of scientific research involving this mycotoxin.

References

- 1. Thermal stability of this compound at varying temperature, pH, and time in an aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Liquid chromatographic determination and stability of the Fusarium mycotoxin this compound in cereal grains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of this compound in maize using capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Isolation of this compound-degrading bacterium Ochrobactrum sp. and analysis of its functional properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

Known Analogues and Derivatives of Moniliformin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moniliformin (MON), a mycotoxin produced by various Fusarium species, presents a significant concern for food and feed safety due to its cardiotoxic effects.[1] Its unique chemical structure, a salt of 3-hydroxy-1,2-cyclobutenedione (also known as semisquaric acid), has intrigued chemists and toxicologists alike.[2] The primary mechanism of this compound's toxicity is the inhibition of the pyruvate (B1213749) dehydrogenase complex (PDC), a critical enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.[3][4][5] This disruption of cellular energy metabolism underlies its pathological effects.

This technical guide provides a comprehensive overview of the known analogues and derivatives of this compound. It delves into their chemical synthesis, biological activities, and toxicological profiles, offering a valuable resource for researchers in mycotoxicology, medicinal chemistry, and drug development. The exploration of these derivatives is crucial for understanding structure-activity relationships and for the potential development of novel therapeutic agents or tools to probe cellular metabolism.

Known Analogues and Derivatives

The structural simplicity of this compound, centered around the cyclobutenedione core, allows for a variety of synthetic modifications. Research has primarily focused on the derivatization of the hydroxyl and enolic positions, leading to a range of analogues with altered physicochemical and biological properties. These can be broadly categorized into naturally occurring analogues and synthetic derivatives.

Naturally Occurring Analogues

While this compound is the most well-characterized member of its structural class produced by fungi, other related mycotoxins often co-occur in contaminated commodities. These include beauvericin, enniatins, and fusaproliferin, which, although structurally distinct from this compound, are relevant due to their synergistic or additive toxic effects.[1]

Synthetic Derivatives

The majority of known this compound analogues are products of synthetic chemistry. The squaric acid scaffold, being the core of this compound, has been extensively utilized in medicinal chemistry to generate a diverse library of compounds with a wide range of biological activities, including anticancer properties.[6][7][8] Derivatives are typically synthesized by modifying the hydroxyl group or by substituting the hydrogen on the cyclobutene (B1205218) ring.

Key classes of synthetic derivatives include:

-

Aryl and Alkyl Amino Derivatives: Substitution of the hydroxyl group with amino moieties, often bearing aryl or alkyl substituents, has been a common strategy. These modifications significantly alter the polarity and hydrogen bonding capabilities of the molecule.

-

Ether and Ester Derivatives: Alkylation or acylation of the hydroxyl group yields ether and ester derivatives, respectively. These changes can modulate the molecule's lipophilicity and its interaction with biological targets.

-

Squaric Acid Amides: These compounds, where one or both hydroxyl groups of squaric acid are replaced by amino groups, represent a significant class of derivatives with diverse biological activities.[9]

Quantitative Data on Biological Activity and Toxicity

The biological activity of this compound and its derivatives is primarily assessed through cytotoxicity assays and enzyme inhibition studies. The following tables summarize the available quantitative data.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | SH-SY5Y | MTT | >200 | [10] |

| This compound | Chicken cardiac myocytes | Tetrazolium cleavage | 95 | [11] |

| This compound | Chicken skeletal myocytes | Tetrazolium cleavage | 42 | [11] |

| This compound | Chicken splenocytes | Tetrazolium cleavage | >200 | [11] |

| This compound | Chicken chondrocytes | Tetrazolium cleavage | >200 | [11] |

Table 1: Cytotoxicity of this compound

| Compound | Species | Route | LD50 (mg/kg) | Reference |

| This compound | 1-day-old chicks | Crop intubation | 5.4 | [12] |

| This compound | Female mice | Intraperitoneal | 20.9 | [2][12] |

| This compound | Male mice | Intraperitoneal | 29.1 | [12] |

Table 2: Acute Toxicity of this compound

| Inhibitor | Enzyme Source | Ki (µM) | Reference |

| Acetyl phosphinate (Pyruvate analogue) | Pyruvate Dehydrogenase Complex | 0.1 | [13] |

| Methyl ester of acetyl phosphonate (B1237965) (Pyruvate analogue) | Pyruvate Dehydrogenase Complex | 40 | [13] |

Table 3: Inhibition of Pyruvate Dehydrogenase Complex by Analogues (Note: Data for direct this compound analogues is limited; data for pyruvate analogues that mimic the substrate are provided for context).

Experimental Protocols

Synthesis of this compound Analogues (General Procedures)

The synthesis of this compound analogues often starts from squaric acid or its diethyl ester. The following are generalized protocols for the synthesis of key derivative classes.

1. Synthesis of Squaric Acid Amides:

-

Materials: Diethyl squarate, primary or secondary amine, solvent (e.g., ethanol, methanol), Lewis acid catalyst (e.g., Zn(OTf)₂ for less reactive amines).

-

Procedure:

-

Dissolve diethyl squarate in the chosen solvent.

-

Add the amine (typically 1-2 equivalents). For anilines and other less nucleophilic amines, add a catalytic amount of a Lewis acid.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

-

2. Synthesis of Aryl Squaramides via Liebeskind–Srogl Cross-Coupling:

This method allows for the introduction of aryl groups onto the squaramide scaffold.

-

Materials: Resin-bound squaric acid derivative, aryl boronic acid, copper(I) thiophene-2-carboxylate (B1233283) (CuTC), palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., tri(2-furyl)phosphine, TFP), anhydrous dioxane.

-

Procedure:

-

Swell the resin in the anhydrous solvent.

-

Add the aryl boronic acid, CuTC, palladium catalyst, and ligand.

-

Heat the reaction mixture under an inert atmosphere until the coupling is complete.

-

Wash the resin extensively to remove excess reagents.

-

Cleave the product from the resin using appropriate conditions depending on the linker used.

-

Purify the final product by chromatography.

-

Biological Assays

1. MTT Assay for Cytotoxicity:

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials: 96-well plates, cultured cells, test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

2. Pyruvate Dehydrogenase (PDC) Activity Assay:

This assay measures the activity of the PDC by monitoring the reduction of NAD⁺ to NADH.

-

Materials: Isolated mitochondria or purified PDC, assay buffer (e.g., phosphate (B84403) buffer with cofactors MgCl₂, TPP, CoA, and NAD⁺), pyruvate (substrate), test compounds.

-

Procedure: [15]

-

Pre-incubate the enzyme preparation with the test compound in the assay buffer.

-

Initiate the reaction by adding pyruvate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the rate of the reaction and determine the inhibitory effect of the compound. The inhibition constant (Ki) can be determined by measuring the reaction rates at various substrate and inhibitor concentrations.

-

Signaling Pathways and Mechanisms of Action

The primary signaling pathway affected by this compound is cellular energy metabolism through the inhibition of the pyruvate dehydrogenase complex.

References

- 1. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H2O3 | CID 40452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of pyruvate dehydrogenase complex by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of pyruvate dehydrogenase complex by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Squaric acid derivatives with cytotoxic activity-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Squaric acid analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Metabolic profiling as a powerful tool for the analysis of cellular alterations caused by 20 mycotoxins in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a metabolite of Fusarium moniliforme NRRL 6322: purification and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin | MDPI [mdpi.com]

- 15. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Moniliformin's Cardiotoxic Profile in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardiotoxic effects of moniliformin, a mycotoxin produced by various Fusarium species, as observed in animal models. This document synthesizes key findings on the dose-dependent toxicity, pathological changes, and electrocardiographic abnormalities induced by this compound, offering valuable insights for toxicology research and drug development safety assessments.

Executive Summary

This compound (MON) poses a significant threat to animal health, with cardiotoxicity being a primary and often lethal outcome.[1][2] Across various animal models, including rodents and avian species, this compound exposure leads to a spectrum of cardiac abnormalities, ranging from electrocardiogram (ECG) alterations to severe myocardial damage and heart failure.[1][3][4] The principal mechanism underlying its cardiotoxicity is the inhibition of key mitochondrial enzymes, disrupting cellular energy metabolism.[5] This guide details the quantitative toxicological data, experimental methodologies employed in key studies, and the implicated biochemical pathways.

Quantitative Toxicological Data

The cardiotoxic effects of this compound are dose-dependent and vary across different animal species. The following tables summarize the key quantitative findings from various studies.

Table 1: Acute Toxicity (LD50) of this compound in Animal Models

| Animal Model | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Mice (female) | Intraperitoneal | 20.9 | [6] |

| Mice (male) | Intraperitoneal | 29.1 | [6] |

| Mice | Oral | ~50 | [7] |

| Rats (male, Sprague-Dawley) | Oral | 25 | [1] |

| Rats | Oral | 19 - 25 | [7] |

| 1-day-old Chicks | Crop intubation | 5.4 | [6] |

Table 2: Cardiotoxic Effects of this compound at Different Doses and Durations

| Animal Model | Dose | Duration | Key Cardiotoxic Effects | Reference |

| Rats | 1/6 and 1/4 LD50 (IV) | Acute | Decreased +/- LV dP/dt max by 52 +/- 6%, ventricular arrhythmia. | [8] |

| Rats | 10⁻⁷ mol/liter (perfusion) | Acute | Decreased myocardial contractile force by 52 +/- 17%. | [8] |

| Rats | 6 mg/kg/day (oral) | 56 days | Mild lesions of mitochondria and myofibrils; more obvious sarcolemma lesions after 21 days. | [9][10] |

| Rats | 9 mg/kg bw/day | Subacute | Indications of cardiotoxicity. | [7] |

| Rats | 15 mg/kg bw/day | Subacute | Cardiotoxicity observed. | [7] |

| Mice | 29.46 mg/kg (oral, LD50) | Acute (1-3 hours) | Severe mitochondrial lesions, ultrastructural lesions in myofibrils and sarcolemma. | [9][10] |

| Broiler Chickens | 1 mg/kg (IV) | Acute (within 50 mins) | Bradycardia, significantly lengthened P-R, Q-T, and S-T intervals; mortality in 3 out of 7 birds. | [3][4] |

| Broiler Chickens | 50 mg/kg diet | 7 weeks | Increased relative heart weights, loss of cardiomyocyte cross-striations, increased cardiomyocyte nuclear size. | [11] |

| Turkeys | 25 mg/kg diet | 6 and 14 weeks | Increased relative heart weights. | [11] |

| Turkeys | 37.5 mg/kg diet | 14 weeks | Hepatotoxic and cardiotoxic. | [11] |

| Turkeys | 50 mg/kg diet | 14 weeks | Lesions in the heart, including loss of cardiomyocyte cross-striations and increased cardiomyocyte mitotic figures. | [11] |

Experimental Protocols

This section outlines the methodologies used in key studies to assess the cardiotoxic effects of this compound.

In Vivo Acute Toxicity and Cardiotoxicity Assessment in Broiler Chickens

-

Objective: To evaluate the acute cardiotoxic effects of this compound using electrocardiography.

-

Animal Model: 3-week-old broiler chickens.

-

Procedure:

-

Birds were anesthetized with pentobarbital (B6593769) sodium (40 mg/kg body weight, intramuscular).

-

A baseline electrocardiogram (ECG) was recorded.

-

This compound (1 mg/kg body weight) or an equal volume of normal saline was injected intravenously.

-

ECG changes were monitored continuously for 50 minutes post-injection.

-

-

Parameters Measured: Heart rate, P-R interval, Q-T interval, and S-T interval.

-

Reference: Nagaraj R. Y., et al., Avian Diseases, 1996.[3][4]

Ultrastructural Myocardial Lesion Assessment in Rodents

-

Objective: To study the effects of this compound on the ultrastructure of the myocardium.

-

Animal Models: Mice and Wistar rats.

-

Acute Study (Mice):

-

Mice were orally administered a single dose of this compound at 29.46 mg/kg (LD50).

-

Myocardial tissue samples were collected at 1, 2, and 3 hours post-dosing.

-

-